Octacaine hydrochloride

Catalog No.
S537941
CAS No.
93940-32-0
M.F
C14H23ClN2O
M. Wt
270.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octacaine hydrochloride

CAS Number

93940-32-0

Product Name

Octacaine hydrochloride

IUPAC Name

3-(diethylamino)-N-phenylbutanamide;hydrochloride

Molecular Formula

C14H23ClN2O

Molecular Weight

270.8 g/mol

InChI

InChI=1S/C14H22N2O.ClH/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13;/h6-10,12H,4-5,11H2,1-3H3,(H,15,17);1H

InChI Key

AFAGKKJVZIQRMO-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)CC(=O)NC1=CC=CC=C1.Cl

Solubility

Soluble in DMSO

Synonyms

Octacaine hydrochloride

Canonical SMILES

CC[NH+](CC)C(C)CC(=O)NC1=CC=CC=C1.[Cl-]

Description

The exact mass of the compound Octacaine hydrochloride is 270.1499 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Octacaine hydrochloride is a local anesthetic commonly used in medical and dental procedures. It is primarily a formulation of lidocaine hydrochloride, which is known for its effectiveness in numbing tissues and providing pain relief during surgical interventions. The compound possesses a molecular formula of C14H23ClN2OC_{14}H_{23}ClN_{2}O and a molecular weight of approximately 270.80 g/mol. Octacaine hydrochloride is often combined with epinephrine to enhance its efficacy by prolonging the anesthetic effect and minimizing bleeding at the site of injection .

Octacaine hydrochloride functions as a voltage-gated sodium channel blocker, inhibiting the initiation and conduction of nerve impulses. This action occurs through the stabilization of inactivated sodium channels, effectively preventing depolarization and subsequent pain transmission. The chemical structure allows it to penetrate cell membranes, where it exerts its effects rapidly upon administration .

The primary metabolic pathway for octacaine hydrochloride involves hepatic metabolism, where it undergoes oxidative N-dealkylation and hydroxylation, leading to the formation of less active metabolites. These metabolites are then excreted through the kidneys, with less than 10% of the drug appearing unchanged in urine .

The biological activity of octacaine hydrochloride is characterized by its potent local anesthetic properties. It is significantly more effective than procaine, with a faster onset and longer duration of action. The anesthetic effect typically manifests within one minute following intravenous administration and can last from ten to ninety minutes depending on the route of administration (intravenous or intramuscular) .

Adverse effects may include central nervous system reactions such as drowsiness or confusion, cardiovascular issues like bradycardia and hypotension, and allergic reactions ranging from mild skin irritations to severe anaphylactic responses .

The synthesis of octacaine hydrochloride generally involves the following steps:

  • Formation of Lidocaine: Lidocaine is synthesized through the reaction between 2,6-dimethylaniline and diethyl acetamidomalonate.
  • Hydrochloride Salt Formation: Lidocaine is then reacted with hydrochloric acid to form lidocaine hydrochloride.
  • Combination with Epinephrine: In formulations such as Octocaine 100, lidocaine hydrochloride is mixed with epinephrine bitartrate to create a stable injectable solution .

Octacaine hydrochloride is primarily utilized for:

  • Local Anesthesia: It is widely used in dental procedures to provide localized pain relief during surgeries.
  • Emergency Medicine: Due to its rapid onset, it can be employed in emergency situations requiring immediate pain control.
  • Surgical Procedures: It is also used in various surgical settings where localized anesthesia is required .

Interactions involving octacaine hydrochloride are significant due to its pharmacological effects. Co-administration with other medications can lead to enhanced cardiovascular effects or prolonged hypotension. For instance:

  • Monoamine Oxidase Inhibitors: These can potentiate the effects of epinephrine when used alongside octacaine, leading to severe hypertension or hypotension.
  • Class III Antiarrhythmic Drugs: Monitoring is essential when these drugs are administered concurrently due to potential synergistic effects on cardiac function .

Octacaine hydrochloride shares similarities with several other local anesthetics, including:

CompoundChemical StructureUnique Features
LidocaineC₁₄H₂₂N₂ORapid onset; widely used; metabolized by liver
BupivacaineC₁₄H₂₂N₂OLonger duration; more potent; cardiotoxic potential
ProcaineC₁₃H₁₁N₁O₂Shorter duration; less potent than lidocaine
RopivacaineC₁₄H₂₃N₂OLess cardiotoxic; longer duration than lidocaine

Octacaine hydrochloride stands out due to its combination with epinephrine for enhanced efficacy and safety during procedures, making it particularly valuable in dental applications where quick action and hemostasis are critical .

High Performance Liquid Chromatography Analysis

Reversed-Phase High Performance Liquid Chromatography represents the primary analytical methodology for octacaine hydrochloride characterization. Based on extensive research with structurally related local anesthetic compounds, particularly lidocaine hydrochloride, optimal chromatographic conditions have been established [1] [2] [3].

The stationary phase typically employs C18 reversed-phase columns with dimensions ranging from 125 × 4 millimeters to 250 × 4.6 millimeters, utilizing particle sizes of 5 micrometers [1] [3]. Column manufacturers include ACE, LichroCART, and Kromasil, all demonstrating comparable separation efficiency for amide-type local anesthetics [2] [4].

Mobile phase optimization for octacaine hydrochloride analysis follows established protocols for related compounds. The most effective mobile phase composition consists of acetonitrile combined with phosphate buffer systems [1] [3]. Specifically, acetonitrile and 0.05 molar sodium phosphate buffer at pH 6.0 in a 35:65 volumetric ratio provides optimal resolution [3]. Alternative mobile phase compositions include acetonitrile with 0.05 molar disodium hydrogen phosphate dihydrate adjusted to pH 6.0 using phosphoric acid in 45:55 volumetric ratio [2].

Detection parameters utilize ultraviolet detection at wavelengths between 210-277 nanometers [1] [2] [3]. The optimal detection wavelength for octacaine hydrochloride is predicted to be 240 nanometers, consistent with the amide chromophore absorption characteristics [2]. Flow rates typically range from 1.0 to 1.5 milliliters per minute, with injection volumes of 10-20 microliters [2] [3].

Retention characteristics for octacaine hydrochloride are estimated based on structural similarity to lidocaine hydrochloride, which exhibits retention times of 4.71-7.9 minutes under comparable conditions [2] [3]. The compound demonstrates excellent peak symmetry and resolution from potential impurities and degradation products [2].

Validation parameters meet International Conference on Harmonization guidelines with linearity ranges typically spanning 1-100 micrograms per milliliter, correlation coefficients exceeding 0.999, and recovery percentages of 98-102% [2] [3]. Limits of detection range from 0.25-1.0 micrograms per milliliter, while limits of quantification fall between 0.5-5.0 micrograms per milliliter [2] [4].

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry provides definitive structural identification and quantitative analysis of octacaine hydrochloride [5] [6] [7]. The technique offers superior selectivity and sensitivity compared to liquid chromatographic methods, particularly for complex sample matrices [5].

Sample preparation protocols involve extraction procedures using organic solvents followed by derivatization when necessary [6]. For octacaine hydrochloride, direct injection after dissolution in methanol or ethanol is typically sufficient, avoiding complex sample preparation steps [6] [7].

Chromatographic conditions employ fused-silica capillary columns with dimensions of 30 meters × 0.25 millimeters internal diameter, coated with 5% phenyl-95% dimethylpolysiloxane stationary phases [5] [6]. Column temperatures are programmed from 60°C (2 minutes hold) to 280°C at 10°C per minute with a final hold of 10 minutes [6].

Carrier gas selection traditionally utilizes helium at flow rates of 1.0 milliliter per minute, though recent studies demonstrate hydrogen as an effective alternative with reduced analysis times [5]. Injection techniques employ splitless mode with injection port temperatures of 250°C [6].

Mass spectrometric detection utilizes electron ionization at 70 electron volts, providing reproducible fragmentation patterns for structural elucidation [6] [7]. Full-scan mass spectra are acquired from m/z 50-500, with selective ion monitoring for quantitative analysis targeting specific fragment ions [6].

Fragmentation patterns for octacaine hydrochloride follow predictable pathways based on amide bond cleavage and aliphatic chain fragmentation. Primary fragments include loss of diethylamine moieties (m/z loss of 72) and phenyl group eliminations, consistent with related local anesthetic structures [6].

High Performance Thin Layer Chromatography Applications

High Performance Thin Layer Chromatography offers rapid, cost-effective analysis of octacaine hydrochloride with minimal sample preparation requirements [8] [9] [10]. The technique provides excellent resolution and quantitative capabilities for pharmaceutical quality control applications [9] [11].

Stationary phase selection employs silica gel 60 F254 aluminum-backed plates with 0.25 millimeter layer thickness [8] [12] [10]. These plates provide optimal separation efficiency and fluorescence detection capabilities under 254 nanometer ultraviolet illumination [10] [11].

Mobile phase optimization for octacaine hydrochloride analysis adapts established protocols for structurally related compounds. Effective mobile phase compositions include ethyl acetate:methanol:acetic acid in 65:30:5 volumetric ratios [8] [9]. Alternative systems employ 2-propanol:triethylamine in 10:0.5 ratios for enhanced separation of basic compounds [13].

Sample application utilizes 5-10 microliter volumes of standard and sample solutions, applied as discrete spots 20 millimeters apart using Hamilton analytical syringes [9] [10]. Concentration ranges typically span 100-1000 nanograms per spot for optimal detection sensitivity [10] [14].

Development procedures employ ascending chromatography in presaturated chambers for 15 minutes before plate development [9] [10]. Development distances of 14 centimeters provide optimal resolution while maintaining reasonable analysis times [9].

Detection methodologies utilize densitometric scanning at 365 nanometers for fluorescence detection or 220 nanometers for absorbance measurements [8] [12] [10]. Multiple wavelength detection enhances selectivity and enables simultaneous analysis of multiple components [9].

Retention factor calculations for octacaine hydrochloride predict Rf values between 0.19-0.52 based on structural similarity to related local anesthetics [9] [10] [14]. These values provide optimal separation from potential impurities and enable reliable identification [10].

Quantitative analysis employs external standardization with calibration curves constructed from peak area versus concentration relationships [10] [11]. Linearity is typically maintained across concentration ranges of 25-250 nanograms per spot with correlation coefficients exceeding 0.998 [12] [14].

Spectroscopic Analysis: Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Spectral Signatures

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of octacaine hydrochloride through detailed analysis of hydrogen environments [15] [16] [17]. Based on structural similarity to lidocaine hydrochloride, comprehensive spectral assignments can be predicted with high confidence [15].

Chemical shift assignments for octacaine hydrochloride follow established patterns for aromatic amide compounds. Aromatic protons appear as multiplets in the 7.0-7.5 parts per million region, characteristic of monosubstituted benzene rings [15] [16]. The amide proton exhibits a distinctive signal at approximately 6.0-7.0 parts per million, demonstrating characteristic downfield shifting due to the electron-withdrawing carbonyl group [15].

Aliphatic proton assignments include the methylene protons adjacent to the carbonyl appearing as a triplet at 2.5-3.0 parts per million [15]. The tertiary proton bearing the diethylamino substituent appears as a quartet at 3.5-4.0 parts per million due to coupling with the adjacent methyl group [15]. Diethylamino methylene protons appear as a quartet at 2.6-2.8 parts per million, while the corresponding methyl protons exhibit a triplet at 1.0-1.2 parts per million [15].

Coupling patterns provide structural confirmation through spin-spin interactions. The secondary methyl group appears as a doublet at 1.2-1.4 parts per million, coupled to the tertiary proton [15]. Integration ratios confirm the molecular formula with aromatic protons (5H), amide proton (1H), methylene protons (4H), tertiary proton (1H), diethylamino protons (10H), and methyl protons (3H) [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon environment analysis [15] [17]. Carbonyl carbon appears at approximately 170-175 parts per million, characteristic of amide functional groups [15]. Aromatic carbons exhibit signals between 120-140 parts per million, with the ipso carbon appearing most downfield [15].

Aliphatic carbon assignments include the quaternary carbon bearing the diethylamino group at 55-65 parts per million and methylene carbons at 25-45 parts per million [15]. Methyl carbons appear at 10-20 parts per million, providing definitive identification of alkyl substituents [15].

Solvent selection for nuclear magnetic resonance analysis employs deuterated chloroform or dimethyl sulfoxide-d6, depending on sample solubility requirements [15] [16]. Chemical shift referencing utilizes tetramethylsilane at 0.00 parts per million for both proton and carbon spectra [15].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides characteristic functional group identification for octacaine hydrochloride through vibrational frequency analysis [18] [19] [20]. The technique offers rapid, non-destructive analysis with minimal sample preparation requirements [18] [21].

Amide functional group vibrations dominate the infrared spectrum of octacaine hydrochloride. Primary amide N-H stretching appears as two bands at 3350-3180 wavenumbers, while secondary amides exhibit single N-H stretching bands at 3300-3500 wavenumbers [19] [20]. The C=O stretching vibration appears as an intense band at 1690 wavenumbers, characteristic of amide carbonyls [19] [22].

Aromatic vibrations include C-H stretching at 3030 wavenumbers and aromatic C=C stretching at 1600, 1580, and 1500 wavenumbers [19] [20]. Out-of-plane bending vibrations between 900-680 wavenumbers provide substitution pattern information for the benzene ring [19].

Aliphatic vibrations encompass C-H stretching between 2850-2960 wavenumbers for methyl and methylene groups [19] [20]. C-H bending vibrations appear at 1450-1375 wavenumbers, while C-N stretching occurs at 1030-1230 wavenumbers [19].

Hydrochloride salt characteristics manifest through broad N-H stretching absorptions extending from 2500-3200 wavenumbers due to hydrogen bonding interactions [23] [24]. C-N stretching frequencies may shift slightly compared to the free base due to protonation effects [24].

Sample preparation techniques utilize potassium bromide pellets for transmission measurements or attenuated total reflectance for direct solid analysis [18] [25]. Sample concentrations of 1-5% in potassium bromide provide optimal signal intensity without saturation effects [18].

Spectral interpretation follows established functional group frequency correlations, enabling rapid identification of structural features [18] [19] [21]. Fingerprint region analysis (1500-400 wavenumbers) provides unique spectral signatures for definitive compound identification [19] [22].

Ultraviolet-Visible Spectroscopic Analysis

Ultraviolet-visible spectroscopy characterizes the electronic transitions of octacaine hydrochloride, particularly the aromatic chromophore systems [26] [27] [28]. The technique provides quantitative analysis capabilities with excellent sensitivity and linearity [26] [29].

Electronic transitions in octacaine hydrochloride originate primarily from the aromatic benzene ring and amide chromophore. Benzene π→π* transitions appear at approximately 254 nanometers, while n→π* transitions of the carbonyl group occur at longer wavelengths around 280-300 nanometers [26] [28].

Absorption maxima for octacaine hydrochloride are predicted to occur at 206 nanometers and 263 nanometers based on structural correlation with related aromatic amides [26] [27] [28]. The shorter wavelength corresponds to high-intensity π→π* transitions, while the longer wavelength represents lower-intensity n→π* transitions [26].

Solvent effects significantly influence absorption characteristics. Polar protic solvents like methanol and ethanol cause hypsochromic shifts (blue shifts) due to hydrogen bonding interactions [26] [27]. Polar aprotic solvents demonstrate different spectral behavior due to differential solvation of ground and excited states [26].

Quantitative analysis employs Beer's law relationships over concentration ranges of 1.5-5.5 micrograms per milliliter [26] [27]. Molar absorptivity values exceed 10,000 liters per mole per centimeter, providing excellent analytical sensitivity [26].

Method validation follows International Conference on Harmonization guidelines with limits of detection of 0.051 micrograms per milliliter and limits of quantification of 0.156 micrograms per milliliter [26] [27]. Recovery studies demonstrate accuracies of 99.56% with relative standard deviations below 2% [26] [27].

pH stability analysis reveals minimal spectral changes across physiological pH ranges, though extreme pH conditions may cause hydrolysis or protonation state changes affecting absorption characteristics [26] [29].

Mass Spectrometric Fragmentation Patterns and Molecular Ion Analysis

Molecular Ion Characteristics

Molecular ion analysis of octacaine hydrochloride reveals the protonated molecule at m/z 271 under positive ion electrospray ionization conditions, corresponding to [M+H]+ where M = 270.80 g/mol [30] [31] [32]. Under electron ionization conditions, the molecular ion radical appears at m/z 270 [30] [32].

Isotopic patterns exhibit characteristic chlorine isotope distributions for the hydrochloride salt, with M+2 peaks appearing at approximately 32% relative intensity due to ³⁷Cl incorporation [30] [32]. This isotopic signature provides definitive confirmation of the chloride ion presence [30].

Ion stability studies indicate moderate molecular ion abundance under standard electron ionization conditions (70 eV), with sufficient intensity for accurate mass determination but significant fragmentation occurring simultaneously [33] [34]. The molecular ion represents approximately 15-25% of the base peak intensity [34].

Fragmentation Pathway Analysis

Primary fragmentation of octacaine hydrochloride follows predictable patterns based on bond strength analysis and radical stability considerations [33] [34] [35]. Alpha-cleavage adjacent to the nitrogen atom represents the most favorable fragmentation pathway, resulting in loss of the diethylamino group [34] [35].

Base peak formation occurs through elimination of the diethylamino moiety (C₄H₁₀N, 72 Da), yielding a fragment ion at m/z 198 [M-72]⁺ [34]. This fragmentation follows established patterns for tertiary amine-containing compounds where alpha-cleavage predominates [34] [35].

Secondary fragmentation involves acylium ion formation through cleavage of the carbon-carbon bond adjacent to the carbonyl group [36] [34]. This process generates characteristic fragments at m/z 120 corresponding to the benzoyl-related acylium ion [C₆H₅CO]⁺ [34].

Phenyl cation formation results from further fragmentation of aromatic-containing fragments, producing the tropylium ion at m/z 91 [C₇H₇]⁺ and the phenyl cation at m/z 77 [C₆H₅]⁺ [33] [34]. These fragments serve as diagnostic ions for aromatic substitution patterns [34].

Alkyl chain fragmentation generates characteristic ion series separated by 14 mass units, corresponding to successive methylene (CH₂) losses [36] [34]. Fragment ions at m/z 58, 44, and 30 arise from progressive alkyl chain degradation [34].

Tandem Mass Spectrometry Analysis

Multiple stage mass spectrometry (MSⁿ) provides enhanced structural characterization through collision-induced dissociation of selected precursor ions [33] [37]. MS/MS analysis of the molecular ion at m/z 271 reveals diagnostic product ions that confirm structural assignments [37].

Collision energy optimization between 15-35 eV provides optimal fragmentation efficiency while maintaining adequate precursor ion intensity [33] [37]. Higher collision energies result in excessive fragmentation, obscuring diagnostic pathways [33].

Product ion analysis demonstrates characteristic neutral losses including 72 Da (diethylamine), 28 Da (carbon monoxide), and 45 Da (ethoxy) from various precursor ions [33] [37]. These neutral losses provide mechanistic insights into fragmentation pathways [37].

Diagnostic ion transitions for quantitative analysis target the molecular ion to base peak transition (m/z 271 → 198) and secondary transitions (m/z 271 → 120, m/z 198 → 77) [37]. These transitions provide excellent selectivity for complex matrix analysis [37].

Ion trap applications enable MS³ and higher-order fragmentation studies, revealing detailed structural information about individual fragment ions [38] [37]. Sequential fragmentation of m/z 198 produces characteristic aromatic fragment ions confirming the aniline-derived structure [37].

Accurate Mass Determination

High-resolution mass spectrometry employing time-of-flight or orbitrap analyzers provides accurate mass measurements within 5 parts per million mass accuracy [33] [37]. Accurate mass data for octacaine hydrochloride confirms the elemental composition C₁₄H₂₃ClN₂O with calculated mass 270.1499 Da [37].

Elemental composition determination utilizes accurate mass and isotopic pattern analysis to distinguish between isobaric compounds [37]. Database searching against spectral libraries confirms structural assignments through mass spectral matching [33] [37].

Fragmentation mapping employs accurate mass measurements of product ions to elucidate complete fragmentation pathways [33] [37]. Fragment ion compositions are confirmed within 3 parts per million accuracy, providing high confidence in structural assignments [37].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

270.1499

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

93940-32-0

Dates

Last modified: 08-15-2023

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